Lipophilicity Shift: N3-Ethyl vs. N3-Methyl
A critical procurement decision point is lipophilicity. The target compound's N3-ethyl group is predicted to increase LogP by approximately +0.5 to +0.6 log units compared to the commercially available N3-methyl analog, 2-(benzylthio)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one (CAS 338779-09-2), which has a vendor-calculated LogP of 3.90 . This difference is based on well-established Hansch-Fujita π-values for methylene, representing a class-level inference. Molecular weight increases from 288.38 to 302.41 g/mol, directly affecting molar potency calculations. This physicochemical shift is relevant because QSAR studies on 2-substituted thieno[3,2-d]pyrimidin-4-ones have directly linked electronic parameters and lipophilicity to biological activity [1].
vs N3-methyl analog LogP 3.90
| Evidence Dimension | Predicted LogP |
|---|---|
| Target Compound Data | Predicted LogP ≈ 4.4–4.5 (based on methylene π-value increment of +0.5 over the methyl analog) |
| Comparator Or Baseline | 2-(Benzylthio)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one (CAS 338779-09-2): Vendor-calculated LogP = 3.90 |
| Quantified Difference | LogP increase of ~0.5 to 0.6 units (predicted) |
| Conditions | In silico calculation using vendor algorithm (Fluorochem) and Hansch-Fujita fragment constants |
Why This Matters
For medicinal chemistry programs optimizing pharmacokinetic properties, the N3-ethyl analog offers a quantifiable lipophilicity increment that can be decisive for improving membrane permeability or adjusting LogD for a specific target product profile.
- [1] Thakkar, B. (1996) 'Synthesis and quantitative structure-activity relationships of antihyperlipaemic 2-substituted thieno[3,2-d]pyrimidin-4(3H)-ones', PubMed. PMID: 8733620. View Source
